Legumain Degradation vs. GSK-3β Inhibition: Divergent Target Engagement Driven by Phenyl Substitution
The target compound (LZ-A4, CAS 476298-65-4) promotes degradation of the cysteine protease legumain (LGMN) in malignant tumor cells, as disclosed in patent CN119745875A [1]. In contrast, the 3-methoxyphenyl analog (GSK-3β inhibitor 11, CAS 536731-65-4) inhibits glycogen synthase kinase-3β with an IC50 of 10.02 μM, with no reported legumain activity . This demonstrates that the 3,4-dichloro substitution on the phenyl ring redirects the compound's target engagement from kinase inhibition to protease degradation, a mechanistically distinct pathway relevant for tumor microenvironment modulation.
| Evidence Dimension | Primary molecular target and mechanism |
|---|---|
| Target Compound Data | Promotes legumain (LGMN) degradation; inhibits tumor cell proliferation; suppresses macrophage M2 polarization |
| Comparator Or Baseline | 3-Methoxyphenyl analog (GSK-3β inhibitor 11, CAS 536731-65-4): GSK-3β inhibition with IC50 = 10.02 μM |
| Quantified Difference | Qualitatively distinct target engagement: legumain degradation vs. GSK-3β kinase inhibition; no overlapping mechanism reported |
| Conditions | Target compound: colorectal cancer mouse xenograft model, in vitro tumor cell assays. Comparator: GSK-3β enzymatic inhibition assay. |
Why This Matters
For researchers studying legumain-dependent tumor biology or tumor-associated macrophage polarization, the 3-methoxyphenyl analog cannot substitute for this compound, as it engages an entirely different target pathway.
- [1] Tian YN, Xia HG, Wang FQ, Xu XY. CN119745875A, 2025. LZ-A4 promotes LGMN degradation and inhibits colorectal cancer progression. View Source
